molecular formula C4H10OS B7983591 (2R,3S)-3-Mercaptobutan-2-ol CAS No. 846047-53-8

(2R,3S)-3-Mercaptobutan-2-ol

Cat. No.: B7983591
CAS No.: 846047-53-8
M. Wt: 106.19 g/mol
InChI Key: MJQWABQELVFQJL-DMTCNVIQSA-N
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Description

Introduction to (2R,3S)-3-Mercaptobutan-2-ol

Chemical Identity and Nomenclature

(2R,3S)-3-Mercaptobutan-2-ol, with the molecular formula C₄H₁₀OS , is a secondary alcohol and thiol distinguished by its two chiral centers at carbon atoms 2 and 3. Its IUPAC name is 3-sulfanylbutan-2-ol , though it is commonly referenced by its stereochemical descriptor (2R,3S) to denote the spatial arrangement of its substituents. The compound is listed under multiple synonyms, including 2-Mercapto-3-butanol , 3-Hydroxy-2-butanethiol , and FEMA 3502 , reflecting its diverse applications in flavor and fragrance industries.

Key Identifiers:
Property Value Source
CAS Registry Number 54812-86-1
Molecular Weight 106.18 g/mol
FEMA Number 3502
PubChem CID 641834 (rel-isomer)

The compound’s structure features a hydroxyl (-OH) group at C2 and a thiol (-SH) group at C3, enabling participation in hydrogen bonding and nucleophilic reactions. Its stereochemistry is critical to its reactivity, as evidenced by distinct interactions in enantioselective syntheses.
Caption: Stereostructure of (2R,3S)-3-Mercaptobutan-2-ol, highlighting chiral centers at C2 (R-configuration) and C3 (S-configuration).

Historical Context in Chiral Chemistry Research

The study of chiral thiol-alcohols like (2R,3S)-3-Mercaptobutan-2-ol emerged alongside advancements in asymmetric synthesis during the late 20th century. Early research focused on resolving racemic mixtures of thiols to isolate enantiomers with specific biological activities. The compound gained prominence in the 1990s as a model for investigating stereochemical effects on reaction kinetics, particularly in Michael addition and thiol-ene coupling reactions.

Properties

IUPAC Name

(2R,3S)-3-sulfanylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQWABQELVFQJL-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301916
Record name rel-(2R,3S)-3-Mercapto-2-butanol
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Molecular Weight

106.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

insoluble in water; miscible in alcohol and fat
Record name 2-Mercapto-3-butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.010-1.017
Record name 2-Mercapto-3-butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

37887-04-0, 846047-53-8
Record name rel-(2R,3S)-3-Mercapto-2-butanol
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Record name 3-Mercapto-2-butanol,(2R,3S)-
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Record name rel-(2R,3S)-3-Mercapto-2-butanol
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Record name (R*,S*)-3-mercaptobutan-2-ol
Source European Chemicals Agency (ECHA)
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Record name 3-MERCAPTO-2-BUTANOL,(2R,3S)-
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Preparation Methods

Epoxide Preparation and Thiol Addition

The stereoselective ring-opening of chiral epoxides with thiols is a widely employed strategy. For (2R,3S)-3-Mercaptobutan-2-ol, (2R,3R)-2,3-epoxybutane serves as a key intermediate. Thiol nucleophiles attack the less hindered carbon of the epoxide under basic or acidic conditions, yielding the desired diastereomer.

Reaction Conditions

  • Catalyst: Titanium(IV) isopropoxide (10 mol%) enhances regioselectivity and reaction rate.

  • Solvent: Dichloromethane at −20°C minimizes side reactions.

  • Yield: 78–85% with >90% diastereomeric excess (d.e.).

Table 1: Optimization of Epoxide Ring-Opening

Thiol SourceTemperature (°C)CatalystYield (%)d.e. (%)
HS⁻/Et₃N−20Ti(OiPr)₄8292
Thiourea/H₂O0None6885
NaSH−40BF₃·Et₂O7588

Asymmetric Reduction of 3-Mercapto-2-butanone

Substrate Synthesis

3-Mercapto-2-butanone, accessible via oxidation of 2-butanethiol, undergoes asymmetric reduction to produce the target alcohol. Catalytic hydrogenation or enzymatic methods ensure stereochemical fidelity.

Catalytic Hydrogenation

  • Catalyst: (R)-BINAP-RuCl₂ achieves 94% enantiomeric excess (e.e.) at 50 bar H₂.

  • Solvent: Methanol with 1 eq. HCl.

  • Reaction Time: 12 hours at 25°C.

Enzymatic Reduction

  • Enzyme: Alcohol dehydrogenase from Lactobacillus kefir reduces the ketone to (2R,3S)-3-Mercaptobutan-2-ol with 99% e.e..

  • Cofactor Regeneration: Glucose dehydrogenase (GDH) and NADPH enable continuous recycling.

Table 2: Comparison of Reduction Methods

MethodCatalyst/Enzymee.e. (%)Yield (%)
Catalytic Hydrogenation(R)-BINAP-RuCl₂9489
Enzymatic ReductionL. kefir ADH9995

Resolution of Racemic Mixtures

Kinetic Resolution via Lipases

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (2S,3R)-enantiomer, leaving (2R,3S)-3-Mercaptobutan-2-ol unreacted.

Conditions:

  • Acyl Donor: Vinyl acetate (2 eq.).

  • Solvent: tert-Butyl methyl ether.

  • Result: 48% yield of (2R,3S)-isomer with 98% e.e.

Chiral Chromatography

Preparative HPLC using a Chiralpak AD-H column resolves racemic mixtures with >99% e.e., albeit at high operational costs.

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor technology enhances mass transfer and thermal control, critical for exothermic thiol-epoxide reactions:

  • Residence Time: 2 minutes.

  • Throughput: 1.2 kg/day per reactor module.

Crystallization-Induced Dynamic Resolution (CIDR)

Combining asymmetric synthesis with in-situ crystallization improves yield and purity:

  • Solvent System: Heptane/ethyl acetate (4:1).

  • Yield: 90% with 97% e.e..

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated thiol-ene reactions using Ir(ppy)₃ as a photocatalyst enable radical-based stereocontrol, achieving 85% e.e. under mild conditions.

Biocatalytic Cascades

Multi-enzyme systems (e.g., ketoreductase + thiolase) synthesize (2R,3S)-3-Mercaptobutan-2-ol from prochiral substrates in one pot, reducing purification steps.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Mercaptobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced further to yield simpler thiol derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Acidic or basic catalysts are often employed to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Simpler thiol derivatives.

    Substitution: Ethers, esters.

Scientific Research Applications

Scientific Research Applications

  • Chemistry (2R,3S)-3-Mercaptobutan-2-ol is used as a chiral building block in the synthesis of complex molecules. Its unique structure allows chemists to create molecules with specific stereochemical configurations, which is important in pharmaceutical development.
  • Biology The compound is studied for its potential role in biological systems, particularly in enzyme-catalyzed reactions. Its thiol group can form mixed disulfides with cysteine residues in enzymes, which may modulate enzymatic activity. This property is relevant in redox biology, where thiols play a critical role in cellular signaling and regulation.
  • Medicine Research is ongoing to explore the potential therapeutic applications of (2R,3S)-3-Mercaptobutan-2-ol, including its use as a precursor for drug synthesis.
  • Industry It is used in the production of specialty chemicals and as an intermediate in various industrial processes. 2-Mercapto-3-butanol is also used to prepare low-energy UV curing polyurethane acrylate prepolymer with fast UV curing speed, good toughness, and stable properties .

(2R,3S)-3-Mercaptobutan-2-ol exhibits antimicrobial activity and has potential in enzyme interaction.

  • Antimicrobial Properties Research indicates that (2R,3S)-3-Mercaptobutan-2-ol exhibits antimicrobial activity and may be a precursor for developing new antimicrobial agents. The compound's ability to interact with bacterial membranes may disrupt their integrity, leading to cell death.
  • Enzyme Interaction The compound has been studied for its role in enzyme-catalyzed reactions. Its thiol group can form mixed disulfides with cysteine residues in enzymes, which may modulate enzymatic activity.

Case Studies

  • Antimicrobial Activity Studies on polymyxin-based compounds revealed that derivatives of (2R,3S)-3-Mercaptobutan-2-ol exhibited enhanced antimicrobial properties compared to their parent compounds. These studies demonstrated a reduction in toxicity towards proximal tubule epithelial cells while maintaining effective antibacterial action.
  • Enzymatic Modulation Studies focused on the interaction of (2R,3S)-3-Mercaptobutan-2-ol with specific enzymes involved in metabolic pathways have been conducted. It was found that the compound could act as an inhibitor or activator depending on the concentration and environmental conditions, showcasing its versatility in biochemical applications.

Mechanism of Action

The mechanism of action of (2R,3S)-3-Mercaptobutan-2-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Trends

  • Stereochemical Impact : Studies suggest the (2R,3S) configuration of the target compound improves enantiomeric excess in asymmetric catalysis compared to racemic mixtures .
  • Thermal Stability: The target compound’s higher boiling point vs. 2-Mercaptoethanol makes it preferable for high-temperature reactions .
  • Environmental Persistence: Neither the target compound nor 3-Mercaptobutan-2-one are classified as PBT/vPvB substances, enhancing their industrial viability .

Biological Activity

(2R,3S)-3-Mercaptobutan-2-ol is a chiral compound with the molecular formula C4H10OSC_4H_{10}OS. It contains both a hydroxyl group (-OH) and a thiol group (-SH), which contribute to its unique biological activity. The stereochemistry of this compound is defined by its (2R,3S) configuration, influencing its interactions in biological systems.

The presence of the hydroxyl and thiol groups allows (2R,3S)-3-Mercaptobutan-2-ol to engage in various chemical reactions:

  • Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction : The hydroxyl group can be reduced to yield corresponding alkanes.
  • Substitution : Both functional groups can participate in nucleophilic substitution reactions.

The biological activity of (2R,3S)-3-Mercaptobutan-2-ol is primarily attributed to its ability to interact with specific molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions that influence the compound's behavior in biological systems.

Antimicrobial Properties

Recent studies have explored the potential antimicrobial properties of (2R,3S)-3-Mercaptobutan-2-ol. For instance, it has been investigated as a precursor for polymyxin antibiotics, which are effective against Gram-negative bacteria. Research indicates that modifications of thiol-containing compounds can enhance antibacterial activity while reducing nephrotoxicity associated with traditional polymyxins .

Case Studies

  • Polymyxin Antibiotics Development :
    • A study examined the incorporation of (2R,3S)-3-Mercaptobutan-2-ol into polymyxin derivatives, showing that these compounds maintained potent antibacterial activity against resistant strains of bacteria such as Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was observed at 2 μg/mL for some derivatives .
  • Flavor Profile Analysis :
    • In food science, (2R,3S)-3-Mercaptobutan-2-ol has been identified as a volatile sulfur compound contributing to the flavor profile of certain tropical fruits. Its presence was linked to the characteristic aroma and taste, indicating its relevance in food chemistry .

Table 1: Summary of Biological Activities of (2R,3S)-3-Mercaptobutan-2-ol

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-negative bacteria; MIC = 2 μg/mL
Flavor CompoundContributes to aroma in tropical fruits
Enzyme ModulationAlters enzyme activity through covalent bonding

Safety and Toxicology

Toxicological assessments have indicated that (2R,3S)-3-Mercaptobutan-2-ol has a No Observed Effect Level (NOEL) of 1.9 mg/kg body weight per day. This suggests that while it exhibits significant biological activity, careful consideration of dosage is necessary to avoid potential toxicity .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing enantiomerically pure (2R,3S)-3-Mercaptobutan-2-ol?

  • Methodological Answer : Synthesis typically involves asymmetric reduction or enzymatic catalysis. For example, thiol-ene coupling or stereoselective addition of thiols to α,β-unsaturated ketones can yield the desired stereochemistry. Chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) are often employed to enhance enantiomeric excess (ee). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the (2R,3S)-isomer .

Q. How can NMR spectroscopy confirm the stereochemical configuration of (2R,3S)-3-Mercaptobutan-2-ol?

  • Methodological Answer : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are used to analyze coupling constants and chemical shifts. For example, vicinal coupling constants (J2,3J_{2,3}) between C2 and C3 protons can indicate relative stereochemistry (e.g., cis vs. trans diastereomers). NOESY experiments may reveal spatial proximity of protons to confirm the (2R,3S) configuration .

Q. What are the key physical properties of (2R,3S)-3-Mercaptobutan-2-ol relevant to laboratory handling?

  • Methodological Answer : Critical properties include a boiling point of 162.3°C, vapor pressure of 0.75 mmHg at 25°C, and flash point of 61.7°C. These parameters guide storage (e.g., refrigeration to limit volatilization) and safety protocols (e.g., avoiding open flames during synthesis) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental data in stereochemical assignments?

  • Methodological Answer : Discrepancies may arise from solvent effects or conformational flexibility in DFT calculations. Cross-validation with X-ray crystallography (as in ) or vibrational circular dichroism (VCD) can resolve ambiguities. For example, single-crystal XRD provides definitive bond angles and torsion angles, while VCD detects chiral center vibrations .

Q. What strategies optimize enantiomeric excess (ee) in catalytic asymmetric synthesis of (2R,3S)-3-Mercaptobutan-2-ol?

  • Methodological Answer : Kinetic resolution using lipases or engineered thioredoxin enzymes can improve ee. Reaction parameters (temperature, solvent polarity) must be optimized: lower temperatures often favor kinetic control. Monitoring ee via chiral HPLC or capillary electrophoresis ensures reproducibility .

Q. How do intermolecular interactions influence the crystallization behavior of (2R,3S)-3-Mercaptobutan-2-ol?

  • Methodological Answer : Hydrogen bonding (O-H⋯S) and van der Waals interactions dominate packing. In crystal structures (e.g., ), molecules align along specific planes (e.g., ac face) via O-H⋯O bonds. Solvent selection (e.g., ethanol vs. hexane) affects nucleation kinetics and crystal morphology .

Q. What analytical challenges arise when quantifying trace impurities in (2R,3S)-3-Mercaptobutan-2-ol?

  • Methodological Answer : Thiol oxidation products (e.g., disulfides) complicate GC-MS or LC-MS analysis. Derivatization with iodoacetamide or Ellman’s reagent stabilizes thiols pre-analysis. Limit of detection (LOD) studies using spiked samples validate method sensitivity .

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